1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl-
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Overview
Description
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- is an organosilicon compound with the molecular formula C48H42O2Si4. This compound consists of four silicon atoms and eight phenyl groups, making it a unique and complex molecule.
Preparation Methods
The synthesis of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- typically involves the reaction of 1,4-dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane with water. The reaction conditions often require a controlled environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of silicon.
Reduction: Reduction reactions can be performed using reducing agents to modify the silicon centers.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The phenyl groups provide additional stability and influence the compound’s reactivity .
Comparison with Similar Compounds
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- can be compared with other similar compounds, such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Similar structure but lacks the hydroxyl groups.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains chlorine atoms instead of hydroxyl groups.
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains methyl groups instead of hydroxyl groups.
Properties
CAS No. |
18840-80-7 |
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Molecular Formula |
C48H42O2Si4 |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
hydroxy-[[[hydroxy(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H42O2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
InChI Key |
PNKFOXAXCIVBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Origin of Product |
United States |
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